molecular formula C10H11NO3 B8504123 (5-nitro-2,3-dihydro-1H-inden-2-yl)methanol

(5-nitro-2,3-dihydro-1H-inden-2-yl)methanol

Cat. No.: B8504123
M. Wt: 193.20 g/mol
InChI Key: NDNBNEVGGLNRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-nitro-2,3-dihydro-1H-inden-2-yl)methanol is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(5-nitro-2,3-dihydro-1H-inden-2-yl)methanol

InChI

InChI=1S/C10H11NO3/c12-6-7-3-8-1-2-10(11(13)14)5-9(8)4-7/h1-2,5,7,12H,3-4,6H2

InChI Key

NDNBNEVGGLNRDO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

BH3-DMS (10 M, 1.30 mL, 13.0 mmol) was added to a stirred solution of acid 119 (2.07 g, 10.0 mmol) in dry THF (30 mL) at 20° C. under N2 and the mixture was stirred at 20° C. for 30 min. The reaction was quenched with MeOH and the solvent evaporated to give a brown oil which was purified by chromatography, eluting with a gradient (0-20%) of EtOAc/pet. ether, to give alcohol 120 (1.13 g, 59%) as an oil: 1H NMR δ 8.01-8.07 (m, 2H, H-4, H-6), 7.32 (d, J=8.0 Hz, 1H, H-7), 3.68 (d, J=5.8 Hz, 2H, CH2O), 3.09-3.20 (m, 2H, CH2), 2.76-2.91 (m, 3H, CH2, CH); HRMS calcd for C10H11NO3 (M+) m/z 193.0739, found 193.0733.
[Compound]
Name
BH3-DMS
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
59%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.